molecular formula C17H12N2O5 B604552 (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one CAS No. 332357-50-3

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B604552
CAS No.: 332357-50-3
M. Wt: 324.29g/mol
InChI Key: JZMRDQWHRRJYLG-DHDCSXOGSA-N
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Description

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a benzoxazinone core with a nitro group and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with 2-nitrobenzoyl chloride in the presence of a base, followed by cyclization to form the benzoxazinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit certain enzymes or disrupt cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-[2-(4-methylphenyl)-2-oxoethylidene]-7-nitro-3,4-dihydro-2H-1,4-benzoxazin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and a substituted phenyl group makes it a valuable compound for various research applications.

Properties

CAS No.

332357-50-3

Molecular Formula

C17H12N2O5

Molecular Weight

324.29g/mol

IUPAC Name

3-[(Z)-2-hydroxy-2-(4-methylphenyl)ethenyl]-7-nitro-1,4-benzoxazin-2-one

InChI

InChI=1S/C17H12N2O5/c1-10-2-4-11(5-3-10)15(20)9-14-17(21)24-16-8-12(19(22)23)6-7-13(16)18-14/h2-9,20H,1H3/b15-9-

InChI Key

JZMRDQWHRRJYLG-DHDCSXOGSA-N

SMILES

CC1=CC=C(C=C1)C(=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])OC2=O)O

Origin of Product

United States

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